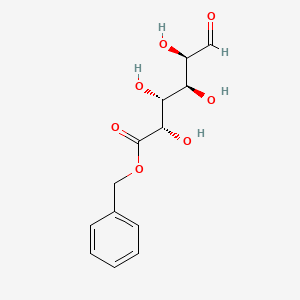

Benzyl galacturonate

Vue d'ensemble

Description

Benzyl galacturonate (BG) is a naturally occurring organic compound found in fruits and vegetables. It is a derivative of galacturonic acid, a type of sugar acid found in pectin, which is a structural component of plant cell walls. BG is a white crystalline solid with a melting point of about 130°C. It is soluble in water and has a molecular weight of about 230.4 g/mol. It is used as a food additive and in the production of cosmetics, pharmaceuticals, and other industrial products.

Applications De Recherche Scientifique

Cleaving Pectin-Lignin Bonds

Specific Scientific Field

This application falls under the field of Applied and Environmental Microbiology .

Summary of the Application

Polysaccharide utilization loci from Bacteroidota encode CE15 enzymes with possible roles in cleaving pectin-lignin bonds . This is significant because lignocellulose, a renewable but complex material exhibiting high recalcitrance to enzymatic hydrolysis, is attributed, in part, to the presence of covalent linkages between lignin and polysaccharides in the plant cell wall .

Methods of Application

The selected targets were characterized using glucuronoyl esterase model substrates and with a new synthetic molecule mimicking a putative ester linkage between pectin and lignin .

Results or Outcomes

The study indicates that enzymes from CE15 may also have other activities, as they have discovered enzymes in PULs proposed to target other polysaccharides, including pectin .

D-Galacturonate Fermentation

Specific Scientific Field

This application is in the field of Microbial Physiology and Metabolism .

Summary of the Application

A novel D-Galacturonate fermentation pathway in Lactobacillus suebicus links initial reactions of the Galacturonate-Isomerase Route with the Phosphoketolase Pathway .

Methods of Application

A combination of whole-genome sequence analysis, quantitative proteomics, enzyme activity assays in cell extracts, and in vitro product identification demonstrated that D-Galacturonate metabolism in L. suebicus occurs via a novel pathway .

Results or Outcomes

The novel pathway enables redox-cofactor-neutral conversion of D-Galacturonate to ribulose-5-phosphate .

Mucic Acid Production

Specific Scientific Field

This application is in the field of Microbial Cell Factories .

Summary of the Application

Two marine fungi, a Trichoderma sp. and a Coniochaeta sp., which can grow on D-galacturonic acid and pectin, were selected as hosts to engineer for mucic acid production . This is significant because D-galacturonic acid, the main component of pectin, is a potential substrate for bioconversion, since pectin-rich waste is abundant .

Methods of Application

The fungi were engineered using CRISPR-Cas9 to oxidize D-galacturonic acid to mucic acid, disrupting the endogenous pathway for D-galacturonic acid catabolism when inserting a gene encoding bacterial uronate dehydrogenase .

Results or Outcomes

The marine Trichoderma transformants produced 25 g L−1 mucic acid from D-galacturonic acid in equimolar amounts: the yield was 1.0 to 1.1 g mucic acid [g D-galacturonic acid utilized]−1 .

Consumption of D-Galacturonic Acid by Saccharomyces Cerevisiae

Summary of the Application

The introduction of the fungal D-galacturonate pathway enables the consumption of D-galacturonic acid by Saccharomyces cerevisiae .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Metabolic Engineering of Microbial Cell Factories

Summary of the Application

A novel D-Galacturonate fermentation pathway in Lactobacillus suebicus links initial reactions of the Galacturonate-Isomerase Route with the Phosphoketolase Pathway . This pathway enables redox-cofactor-neutral conversion of D-Galacturonate to ribulose-5-phosphate . This is highly interesting for metabolic engineering of microbial cell factories for conversion of pectin-containing feedstocks into added-value fermentation products such as ethanol or lactate .

Results or Outcomes

Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation

Specific Scientific Field

This application is in the field of Catalysis .

Summary of the Application

The presence of a basic potassium salt (K2CO3 or KF) suppresses the inhibition of a gold-based catalyst in benzyl alcohol oxidation, but promotes the formation of benzyl benzoate from the alcohol and aldehyde .

Results or Outcomes

When a small amount of water is added together with the potassium salt, an even greater beneficial effect is observed, due to a synergistic effect with the base .

Propriétés

IUPAC Name |

benzyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZOFLXHKAFEDZ-QCNOEVLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl galacturonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

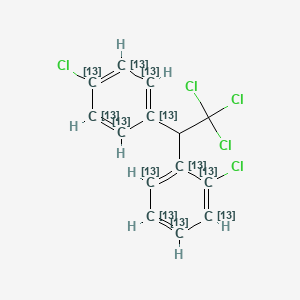

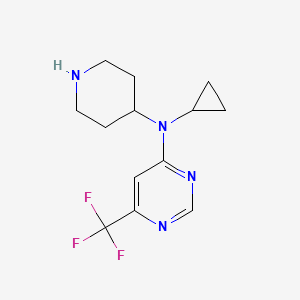

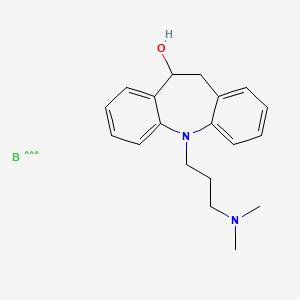

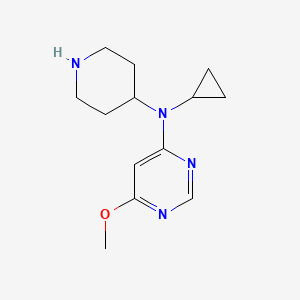

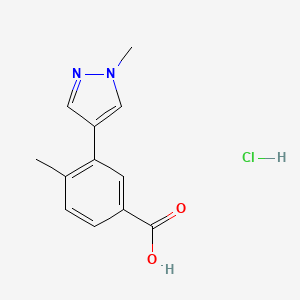

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B1435936.png)

![2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid](/img/structure/B1435938.png)

![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)